![molecular formula C19H14BrNO4 B2494520 7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862488-10-6](/img/structure/B2494520.png)

7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

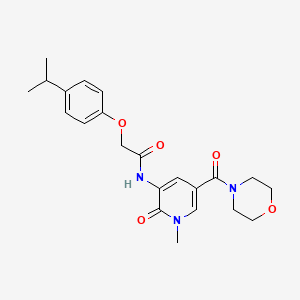

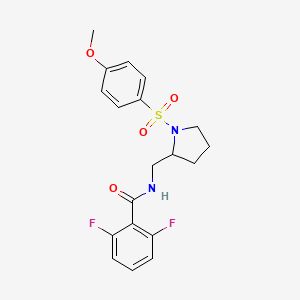

7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule featuring a chromeno[2,3-c]pyrrole backbone with bromo, hydroxyethyl, and phenyl substituents. This structure contributes to its unique chemical and physical properties, making it a subject of interest for research in materials science, photoluminescence, and organic synthesis.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multicomponent processes, where a combination of different starting materials leads to complex structures through cyclization and substitution reactions. A practical synthesis route for compounds like this compound could involve palladium-catalyzed aryl-aryl coupling reactions or multicomponent reactions that allow for the introduction of various substituents into the heterocyclic core (Vydzhak et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of intra- and intermolecular hydrogen bonds, which influence their crystal packing and stability. For instance, similar molecules exhibit O—H⋯O hydrogen bonding and halogen bonds, contributing to their molecular conformation and assembly in the crystal structure (Abdelhamid et al., 2016).

Chemical Reactions and Properties

The reactivity of this compound towards nucleophiles and electrophiles can be significant due to the presence of reactive sites such as the bromo substituent and the carbonyl groups in the pyrrole and chromeno rings. These sites are prone to undergo substitution reactions, contributing to the compound's versatility in chemical transformations.

Physical Properties Analysis

Compounds with the chromeno[2,3-c]pyrrole skeleton often exhibit interesting physical properties, such as photoluminescence. Their solubility and stability in various solvents are influenced by the substituents attached to the core structure, affecting their application in material science and organic electronics (Beyerlein & Tieke, 2000).

Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials

Research has explored the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, demonstrating the potential of these materials in electronic applications due to their strong photoluminescence and good solubility. These properties make them suitable for use in the development of novel photoluminescent materials with enhanced photochemical stability and processability into thin films, which are crucial for various electronic applications (Beyerlein & Tieke, 2000).

Inhibitors of Glycolic Acid Oxidase

Another significant application is in the development of inhibitors for glycolic acid oxidase (GAO), where derivatives of the compound have been studied for their potent, competitive inhibition properties. This research is crucial for therapeutic applications, particularly in managing conditions related to glycolic acid metabolism. The study highlights the specificity of structural features required for effective inhibition, emphasizing the compound's role in advancing medical research and potential treatments (Rooney et al., 1983).

Electron Transport Layers in Polymer Solar Cells

The compound also finds application in the development of novel n-type conjugated polyelectrolytes for use as electron transport layers in inverted polymer solar cells. This research addresses the critical need for materials that can facilitate electron extraction and reduce exciton recombination, thereby enhancing the efficiency of solar cells. The findings demonstrate the potential of using such compounds to improve the performance and efficiency of renewable energy technologies (Hu et al., 2015).

Organic Corrosion Inhibitors

Additionally, derivatives of this compound have been evaluated as organic inhibitors for carbon steel corrosion in hydrochloric acid medium. The research underscores the importance of such compounds in industrial applications, where they serve as efficient, environmentally friendly alternatives to traditional corrosion inhibitors. The study provides insight into the mechanisms of corrosion inhibition and the potential for developing more sustainable and effective protective strategies (Zarrouk et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-bromo-2-(2-hydroxyethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO4/c20-12-6-7-14-13(10-12)17(23)15-16(11-4-2-1-3-5-11)21(8-9-22)19(24)18(15)25-14/h1-7,10,16,22H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZRUHJGSVPQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)

![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)